monooctyl succinate
Overview
Description
Monooctyl succinate is a monoester derived from succinic acid and octanol. It is known for its surfactant properties and is commonly used as an emulsifier, lubricant, and plasticizer. This compound finds applications in various industries, including plastics, cosmetics, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Monooctyl succinate can be synthesized through the esterification of succinic acid with octanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods
In industrial settings, this compound is produced using continuous esterification processes. These processes involve the use of large-scale reactors and efficient separation techniques to ensure high yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Monooctyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and octanol.
Oxidation: Under oxidative conditions, this compound can be converted into succinic acid and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as alcohols or amines.
Major Products Formed
Hydrolysis: Succinic acid and octanol.
Oxidation: Succinic acid and other oxidation products.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Monooctyl succinate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in the study of cell membranes and lipid interactions due to its surfactant properties.
Medicine: Investigated for its potential use as a drug delivery agent and in the formulation of pharmaceutical products.
Industry: Utilized in the production of plastics, cosmetics, and personal care products due to its plasticizing and emulsifying properties
Mechanism of Action
Monooctyl succinate exerts its effects primarily through its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. In biological systems, it can interact with lipid membranes, altering their properties and affecting cellular processes. The molecular targets and pathways involved in its action include interactions with lipid bilayers and modulation of membrane fluidity .
Comparison with Similar Compounds
Similar Compounds
- Monodecyl succinate
- Monododecyl succinate
- Monohexyl succinate
Comparison
Monooctyl succinate is unique due to its specific chain length, which imparts distinct surfactant properties compared to other monoesters of succinic acid. For example, monodecyl succinate and monododecyl succinate have longer alkyl chains, resulting in different solubility and emulsifying characteristics. This compound strikes a balance between hydrophobicity and hydrophilicity, making it suitable for a wide range of applications .
Properties
IUPAC Name |
4-octoxy-4-oxobutanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4/c1-2-3-4-5-6-7-10-16-12(15)9-8-11(13)14/h2-10H2,1H3,(H,13,14)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNYEUXAXWTAPK-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622885 | |
Record name | 4-(Octyloxy)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74295-86-6 | |
Record name | 4-(Octyloxy)-4-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622885 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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